![molecular formula C24H24N4O3S2 B2583657 N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide CAS No. 1251549-67-3](/img/no-structure.png)

N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

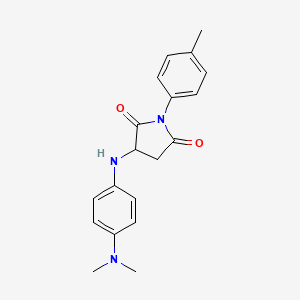

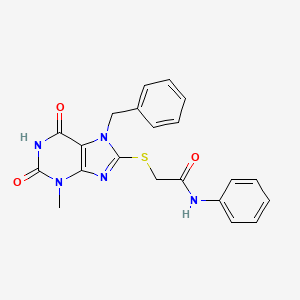

N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide, also known as CP-690,550, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of drugs called Janus kinase (JAK) inhibitors, which are designed to modulate the activity of enzymes involved in the immune response.

Aplicaciones Científicas De Investigación

Heterocyclic N-oxide Derivatives and Their Applications

Heterocyclic N-oxide derivatives, including pyridine and pyrazine compounds, are pivotal in organic synthesis, catalysis, and medicinal chemistry due to their versatility as synthetic intermediates and their biological significance. These compounds have shown potential in forming metal complexes, designing catalysts, asymmetric catalysis and synthesis, alongside medicinal applications. Specifically, some potent N-oxide compounds exhibit anticancer, antibacterial, and anti-inflammatory activities, highlighting their importance in drug development and therapeutic interventions. The diverse functionalities of heterocyclic N-oxide derivatives underscore their utility in advancing chemistry and pharmaceutical sciences, demonstrating their role in facilitating a range of chemical reactions and contributing to the discovery of new therapeutic agents (Li et al., 2019).

Antitubercular Activity of Derivatives

Further exploration into N-substituted derivatives related to pyridine and pyrazine frameworks has shown significant in vitro antitubercular activity against various strains of mycobacteria. Compounds derived from modifications of isoniazid structure, when combined with the N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives, displayed comparable or superior efficacy to isoniazid, one of the primary drugs for tuberculosis treatment. This suggests the potential of such derivatives in enhancing antitubercular drug development, offering a pathway to address drug-resistant strains of tuberculosis through chemical modifications of existing pharmacophores (Asif, 2014).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide involves the reaction of 3-chlorobenzoyl chloride with 2-amino-3,4-dihydropyrazine-5-carboxamide to form N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]benzamide, which is then reacted with 2-pyridinecarboxylic acid to form the final product.", "Starting Materials": [ "3-chlorobenzoyl chloride", "2-amino-3,4-dihydropyrazine-5-carboxamide", "2-pyridinecarboxylic acid" ], "Reaction": [ "Step 1: 3-chlorobenzoyl chloride is reacted with 2-amino-3,4-dihydropyrazine-5-carboxamide in the presence of a base such as triethylamine to form N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]benzamide.", "Step 2: N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]benzamide is then reacted with 2-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide." ] } | |

Número CAS |

1251549-67-3 |

Nombre del producto |

N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide |

Fórmula molecular |

C24H24N4O3S2 |

Peso molecular |

480.6 |

Nombre IUPAC |

N-(2,5-dimethylphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C24H24N4O3S2/c1-5-32-23-26-21-20(33-23)22(30)28(17-10-7-14(2)8-11-17)24(31)27(21)13-19(29)25-18-12-15(3)6-9-16(18)4/h6-12H,5,13H2,1-4H3,(H,25,29) |

Clave InChI |

PXFUFXOTCJTXHX-UHFFFAOYSA-N |

SMILES |

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=CC(=C3)C)C)C4=CC=C(C=C4)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2583575.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2583577.png)

![2-((4-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2583597.png)